molecular formula C11H24N4 B12804005 Undecanediamidine CAS No. 7170-96-9

Undecanediamidine

Cat. No.: B12804005
CAS No.: 7170-96-9
M. Wt: 212.34 g/mol
InChI Key: UEBKTDKOPUCXBI-UHFFFAOYSA-N
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Description

Undecanediamidine is an organic compound belonging to the class of amidines Amidines are characterized by the presence of a functional group with the general structure R-C(=NR’)NR2 this compound, specifically, has a long carbon chain with two amidine groups at each end, making it a diamidine

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecanediamidine can be synthesized through several methods. One common approach involves the reaction of 1,11-undecanediamine with an appropriate nitrile under acidic conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently. Another method involves the use of carbodiimides, which react with amines to form amidines under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Undecanediamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: The amidine groups can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Undecanediamidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of undecanediamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amidine groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    Hexamethylenediamidine: A shorter-chain diamidine with similar chemical properties.

    Octamethylenediamidine: Another diamidine with an intermediate chain length.

    Decamethylenediamidine: A diamidine with a slightly shorter carbon chain than undecanediamidine.

Uniqueness

This compound’s longer carbon chain provides it with unique properties, such as increased hydrophobicity and flexibility, which can enhance its interactions with biological membranes and proteins. This makes it particularly useful in applications where longer chain lengths are advantageous .

Properties

CAS No.

7170-96-9

Molecular Formula

C11H24N4

Molecular Weight

212.34 g/mol

IUPAC Name

undecanediimidamide

InChI

InChI=1S/C11H24N4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h1-9H2,(H3,12,13)(H3,14,15)

InChI Key

UEBKTDKOPUCXBI-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=N)N)CCCCC(=N)N

Origin of Product

United States

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